molecular formula C15H18N4O3S2 B2591217 Ethyl 2-(2-(2-((4,6-dimethylpyrimidin-2-yl)thio)acetamido)thiazol-4-yl)acetate CAS No. 488103-69-1

Ethyl 2-(2-(2-((4,6-dimethylpyrimidin-2-yl)thio)acetamido)thiazol-4-yl)acetate

Cat. No.: B2591217
CAS No.: 488103-69-1
M. Wt: 366.45
InChI Key: ZFYYBWNCOZBKHR-UHFFFAOYSA-N
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Description

Ethyl 2-(2-(2-((4,6-dimethylpyrimidin-2-yl)thio)acetamido)thiazol-4-yl)acetate is a complex organic compound that features a thiazole ring and a pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(2-(2-((4,6-dimethylpyrimidin-2-yl)thio)acetamido)thiazol-4-yl)acetate typically involves multiple steps. One common method includes the reaction of 4,6-dimethylpyrimidine-2-thiol with ethyl bromoacetate to form an intermediate, which is then reacted with thiazole derivatives under specific conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve optimization of the reaction conditions to maximize yield and purity. This often includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(2-(2-((4,6-dimethylpyrimidin-2-yl)thio)acetamido)thiazol-4-yl)acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the formation of thioethers .

Mechanism of Action

The mechanism of action of Ethyl 2-(2-(2-((4,6-dimethylpyrimidin-2-yl)thio)acetamido)thiazol-4-yl)acetate involves its interaction with molecular targets such as enzymes. For instance, it may inhibit the activity of sirtuins by binding to their active sites, thereby affecting processes like autophagy and immune responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 2-(2-(2-((4,6-dimethylpyrimidin-2-yl)thio)acetamido)thiazol-4-yl)acetate is unique due to its specific combination of a pyrimidine ring and a thiazole ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for targeted research in medicinal chemistry and related fields .

Properties

IUPAC Name

ethyl 2-[2-[[2-(4,6-dimethylpyrimidin-2-yl)sulfanylacetyl]amino]-1,3-thiazol-4-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N4O3S2/c1-4-22-13(21)6-11-7-23-15(18-11)19-12(20)8-24-14-16-9(2)5-10(3)17-14/h5,7H,4,6,8H2,1-3H3,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFYYBWNCOZBKHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=CSC(=N1)NC(=O)CSC2=NC(=CC(=N2)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>55 [ug/mL] (The mean of the results at pH 7.4)
Record name SID85268406
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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